molecular formula C21H21ClN6O2 B2501579 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine CAS No. 681271-51-2

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine

Cat. No.: B2501579
CAS No.: 681271-51-2
M. Wt: 424.89
InChI Key: VBKXRKTZAJYNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl and phenyl group, linked to a nitropyrimidine moiety

Preparation Methods

The synthesis of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzhydrol with piperazine to form the intermediate 4-[(4-chlorophenyl)(phenyl)methyl]piperazine. This intermediate is then reacted with 5-nitropyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process .

Chemical Reactions Analysis

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit or activate pathways involved in inflammation or cell proliferation, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and nitropyrimidine compounds. For example:

Properties

IUPAC Name

6-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2/c22-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)26-10-12-27(13-11-26)21-19(28(29)30)20(23)24-14-25-21/h1-9,14,18H,10-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKXRKTZAJYNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.